1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
Description
Properties
IUPAC Name |
1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-25-16-11-9-15(24-2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPALQUUDAGTSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole nucleus is typically constructed via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, this would involve:
-
Step 1 : Reaction of 4-methoxyphenoxyethyl chloride with a substituted o-phenylenediamine to form the N-alkylated intermediate.
-
Step 2 : Cyclization with a butyrolactone or equivalent carbonyl source to establish the benzimidazole core.
Key parameters include the use of polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, with reaction times ranging from 6–24 hours. Catalytic HCl or p-toluenesulfonic acid accelerates cyclization.
Functionalization of the Benzimidazole Core
Introduction of the Butan-1-ol Side Chain
Post-cyclization functionalization strategies dominate literature approaches:
-
Grignard Addition : Treating a 2-ketobenzimidazole intermediate with a Grignard reagent (e.g., CH2CH2CH2MgBr) followed by acidic workup yields the secondary alcohol.
-
Reductive Amination : Coupling a 2-aminobenzimidazole with butyraldehyde under hydrogenation conditions (Pd/C, H2) provides controlled access to the butanol moiety.
Table 1 : Comparison of Side-Chain Introduction Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Grignard Addition | 62–68 | ≥95 | THF, −78°C to RT, 12 h |
| Reductive Amination | 75–82 | ≥98 | EtOH, 50°C, 5 atm H2, 24 h |
Optimization of Ether Linkage Installation
Alkylation of Phenolic Oxygen
The 4-methoxyphenoxyethyl group is introduced via nucleophilic displacement:
-
Reagents : 2-chloroethyl-4-methoxyphenyl ether + benzimidazole precursor.
-
Conditions : K2CO3 or Cs2CO3 in acetone/DMF (60–80°C, 8–16 h).
Notably, excess alkylating agent (1.5–2.0 eq) ensures complete substitution, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Post-synthetic purification often employs:
-
Solvent Pair : Dichloromethane/cyclohexane or methanol/methyl tert-butyl ether.
-
Seeding : Addition of crystalline Form-2 seeds (0.5–1.0% w/w) at 0–5°C to induce controlled precipitation.
Table 2 : Crystallization Outcomes for Analogous Compounds
| Compound Class | Solvent System | Particle Size (D50, μm) | Polymorphic Form |
|---|---|---|---|
| Benzimidazole-ethanol | DCM/cyclohexane | 5.41 | Form-2 |
| Benzimidazole-propanol | MeOH/MTBE | 8.23 | Amorphous |
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group could result in a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and disrupt essential processes.
Case Study: Antimicrobial Evaluation
A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications to the benzimidazole structure enhanced antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups demonstrated improved potency against resistant strains of bacteria .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Potential
Benzimidazole derivatives are also being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis.
Case Study: Anticancer Screening
In vitro studies on human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Drug Design and Synthesis
The structural features of 1-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol make it an attractive candidate for drug design. Its ability to form hydrogen bonds and interact with biological receptors can be exploited to develop new therapeutic agents.
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance yield and reduce reaction times .
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
A. Phenoxy Group Modifications
- This contrasts with 2-chlorophenoxy () and 4-chlorophenoxy (), where chlorine’s electron-withdrawing nature may improve stability but reduce solubility .
- Propyl vs. Ethyl Chains: The 3-(4-methoxyphenoxy)propyl group in introduces a longer linker, which could increase flexibility and alter spatial interactions compared to the ethyl chain in the target compound .
B. Alcohol Chain Differences
- Butan-1-ol vs. Propan-1-ol: The butanol chain in the target compound offers greater hydrophilicity and metabolic stability than propanol (), though it may reduce membrane permeability .
- Primary vs.
Biological Activity
The compound 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol , with the CAS number 931336-09-3 , is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 340.4 g/mol . The structure features a benzimidazole core substituted with a methoxyphenoxyethyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 931336-09-3 |
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of antioxidant and anti-inflammatory activities. Research has indicated that compounds containing benzimidazole moieties often exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Antioxidant Activity : Studies suggest that benzimidazole derivatives can scavenge free radicals and reduce oxidative damage. The presence of the methoxyphenoxy group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Anti-inflammatory Effects : Benzimidazole derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies and Research Findings
- Study on Antioxidant Properties : A research study investigated the antioxidant capacities of various benzimidazole derivatives, including those similar to this compound. The study utilized assays such as DPPH and ABTS to measure radical scavenging activity. Results indicated that these compounds exhibited significant antioxidant effects, with IC50 values comparable to established antioxidants .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of benzimidazole derivatives in vivo. The compound was administered in animal models of inflammation, demonstrating a reduction in edema and inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
- Pharmacological Evaluation : A pharmacological evaluation highlighted the potential use of this compound in treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders .
Q & A
(Basic) What are the optimal synthetic routes for 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under reflux conditions (e.g., acetyl chloride in methanol, 2–4 hours at 80–100°C) .
- Step 2: Alkylation of the benzimidazole nitrogen using 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF .
- Step 3: Hydroxyl group introduction via Grignard or organozinc reactions to form the butan-1-ol moiety, followed by purification via recrystallization (methanol/water) or column chromatography .
Key Considerations: Optimize reaction time and catalyst loading to minimize byproducts. Monitor intermediates using TLC or HPLC .
(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A combination of spectroscopic techniques is critical:
- NMR Spectroscopy:
- IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Tip: Use X-ray crystallography (monoclinic P21/c space group) for absolute configuration determination, as demonstrated for structurally analogous benzimidazoles .
(Advanced) What strategies are effective in resolving contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assay Protocols: Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., dexamethasone) .
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical) .
- Dose-Response Curves: Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .
Case Study: For inconsistent anti-inflammatory results, reevaluate solubility (e.g., DMSO stock concentration) and metabolic stability (e.g., liver microsome assays) .
(Advanced) What computational approaches predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 or MMPs). Focus on hydrogen bonds with catalytic residues (e.g., His90 in MMP-9) .
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and ligand-protein RMSD fluctuations .
- Binding Energy Calculations: Apply MM-GBSA/MM-PBSA to estimate ΔG binding, prioritizing compounds with values ≤−30 kcal/mol .
Validation: Compare computational results with experimental IC₅₀ data from enzyme inhibition assays (e.g., fluorescence-based MMP-9 assays) .
(Advanced) How can researchers investigate the compound’s coordination behavior in metal complexes?
Methodological Answer:
- Synthesis of Metal Complexes: React the compound with transition metal salts (e.g., CuCl₂, Zn(OAc)₂) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm) .
- Characterization:
(Basic) What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Pair Screening: Test methanol/water (4:1), ethyl acetate/hexane (1:3), or dichloromethane/petroleum ether. Ideal systems yield needle-like crystals with sharp melting points (e.g., 139–141°C) .
- Crystallization Protocol: Dissolve crude product in minimal hot solvent, cool to 4°C overnight, and filter. Repeat until HPLC purity exceeds 98% .
(Advanced) How does the methoxyphenoxy substituent influence the compound’s electronic properties?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The methoxy group donates electron density via resonance, stabilizing the benzimidazole π-system .
- Experimental Validation: Compare UV-Vis spectra with analogs lacking the methoxy group; expect a bathochromic shift (~20 nm) due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
